molecular formula C12H14Cl2N2O2 B1407124 Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride CAS No. 1440535-65-8

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride

Cat. No.: B1407124
CAS No.: 1440535-65-8
M. Wt: 289.15 g/mol
InChI Key: SVVLDIKKJLRBPY-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named as ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride . Its molecular formula is C₁₂H₁₄Cl₂N₂O₂ , with a molecular weight of 289.15 g/mol (calculated from PubChem CID 91664088). The hydrochloride salt form is indicated by the presence of a chloride counterion, distinguishing it from the parent free base compound (CID 91664089, molecular weight 252.69 g/mol).

Key identifiers include:

Property Value Source
CAS Number 1440535-65-8
SMILES Code CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl
InChIKey MHOWQRMTWXOTQB-UHFFFAOYSA-N

Molecular Architecture Analysis

X-ray Crystallographic Studies

X-ray diffraction data for this compound are not explicitly reported in publicly available databases. However, structural analogs like glycine ethyl ester hydrochloride (CID 12175) reveal critical insights. For example, glycine ethyl ester hydrochloride crystallizes in the monoclinic space group P 1 21/c 1, with a unit cell dimensions of a = 8.965 Å, b = 12.543 Å, c = 5.972 Å. While direct structural data for the target compound are absent, its molecular geometry likely features:

  • A planar aromatic ring (4-chlorophenyl group) with conjugated π-electrons.
  • A cyano group (-C≡N) bonded to a methyl-amine linkage, contributing to electron-withdrawing effects.
  • An ethyl ester moiety (-OCH₂CH₃) that enhances solubility in organic solvents.
Nuclear Magnetic Resonance (NMR) Spectral Profiling

Although explicit NMR data for the compound are unavailable, structural analogs provide predictive insights:

1. Proton (¹H) NMR Predictions

Proton Environment Expected δ (ppm) Multiplicity
Aromatic (4-Cl-C₆H₄) 7.2–7.6 Multiplet (4H)
Ethyl ester (-OCH₂CH₃) 1.2–1.5 (CH₃), 4.1–4.3 (OCH₂) Triplet, quartet
Cyano-methyl-amine (-CNC#N) 3.0–3.5 (NH), 2.5–3.0 (CH₂) Broad singlet, multiplet

2. Carbon (¹³C) NMR Predictions

Carbon Type Expected δ (ppm)
Aromatic carbons 126–133
Cyano carbon (-C≡N) 110–120
Carbonyl (ester) 165–175

These predictions align with data from related compounds, such as ethyl N-benzoyl-L-argininate hydrochloride, which shows aromatic proton signals at δ 7.4–7.8 and ester methylene protons at δ 4.1–4.3.

Mass Spectrometric Fragmentation Patterns

The hydrochloride salt’s molecular ion peak is expected at m/z 289.15 (C₁₂H₁₄Cl₂N₂O₂⁺). Key fragmentation pathways include:

  • Loss of ethyl ester group (-C₂H₅O) : Generates a fragment ion at m/z 214.5 (C₇H₉Cl₂N₂O).
  • Cleavage of cyano-methyl-amine bond : Produces ions at m/z 140.5 (C₇H₆ClN) and m/z 149.0 (C₅H₈N₂O).

These patterns are inferred from analogous compounds, such as ethyl 2-aminopropanoate hydrochloride (CAS 617-27-6), which exhibits fragmentation involving ester and amine bond cleavage.

Comparative Analysis with Parent Compound (CID 91664089)

The parent free base (CID 91664089) differs by the absence of the hydrochloride counterion.

Property Hydrochloride Salt (CID 91664088) Free Base (CID 91664089)
Molecular Formula C₁₂H₁₄Cl₂N₂O₂ C₁₂H₁₃ClN₂O₂
Molecular Weight 289.15 g/mol 252.69 g/mol
Solubility Enhanced in polar solvents Moderate in organic solvents
Stability Higher due to ionic form Prone to decomposition

The hydrochloride form is advantageous for pharmaceutical applications due to improved aqueous solubility and stability.

Properties

IUPAC Name

ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9;/h3-6,11,15H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVLDIKKJLRBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-bromo-4-hydroxy-benzonitrile

  • React 3-bromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in refluxing 98% formic acid.
  • Maintain temperature at 105–110°C for 5 hours.
  • Upon cooling, add water, stir, filter, and dry to yield 3-bromo-4-hydroxy-benzonitrile.
  • Yield: ~70%, Purity: 97% by HPLC.

Step 2: Preparation of 3-bromo-4-hydroxy-thiobenzamide

  • Treat the nitrile intermediate with isopropanolic hydrogen chloride and thioacetamide at 50–55°C for 2 hours.
  • Cool, add water, filter, wash, and dry.
  • Yield: ~75%, Purity: 95% by HPLC.

Step 3: Cyclization to 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

  • React the thiobenzamide with ethyl-2-chloroacetoacetate in isopropanol at reflux (80–85°C) for 5 hours.
  • Cool, filter, and dry.
  • Yield: ~90%, Purity: 98.4% by HPLC.

Step 4: Alkylation to 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

  • Dissolve the thiazole ester in DMF, add potassium carbonate and isobutyl bromide.
  • Heat at 80–85°C for 6 hours.
  • Quench into water, filter, wash, and purify by extraction and recrystallization.
  • Yield: ~73%, Purity: 98% by HPLC.

Step 5: Cyanation to Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate

  • React the alkylated compound with cuprous cyanide and cuprous iodide in DMF at 130–135°C for 16 hours.
  • Quench into water, extract with ethyl acetate, wash, concentrate, and recrystallize with n-butanol.
  • Yield: ~66%, Purity: 98.5% by HPLC.

Step 6: Formation of Hydrochloride Salt

  • Suspend the purified compound in acetone, heat to 50°C, cool to 30–35°C.
  • Add concentrated hydrochloric acid slowly, cool to 0–5°C.
  • Filter and dry to obtain the hydrochloride salt.
  • Yield: ~61.5%, Purity: 99.5% by HPLC.

Reaction Scheme Summary

Step Intermediate/Product Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1 3-bromo-4-hydroxy-benzonitrile 3-bromo-4-hydroxybenzaldehyde, hydroxylamine HCl, sodium formate, 98% formic acid, 105–110°C, 5h 70 97 Formation of nitrile from aldehyde
2 3-bromo-4-hydroxy-thiobenzamide Isopropanolic HCl, thioacetamide, 50–55°C, 2h 75 95 Conversion of nitrile to thiobenzamide
3 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester Ethyl-2-chloroacetoacetate, isopropanol, reflux 5h 90 98.4 Cyclization to thiazole ring
4 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester DMF, K2CO3, isobutyl bromide, 80–85°C, 6h 73 98 Alkylation of phenol group
5 Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate CuCN, CuI, DMF, 130–135°C, 16h 66 98.5 Cyanation replacing bromine
6 Hydrochloride salt of final compound Acetone, HCl, 50°C to 0–5°C 61.5 99.5 Salt formation for purification

Research Findings and Improvements

  • The improved process avoids the use of potassium cyanide, a highly toxic reagent traditionally used in cyanation, replacing it with cuprous cyanide and cuprous iodide, enhancing safety and environmental compatibility.
  • The process eliminates the need for column chromatography purification by forming the hydrochloride salt, which crystallizes with high purity (>99%).
  • Reaction conditions are optimized for industrial scalability, with controlled temperature and reaction times to prevent runaway reactions.
  • The overall yield is significantly improved compared to prior art methods (~60% yield of final hydrochloride salt with high purity).
  • Solid-state characterization (X-ray powder diffraction, DSC, IR spectroscopy) confirms the purity and crystalline nature of the hydrochloride salt, suitable for pharmaceutical applications.

Additional Synthetic Approaches from Literature

Complementary research on cyanoacetamide derivatives related to Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride shows:

  • Direct condensation of 5-methylthiazol-2-amine with ethyl cyanoacetate under reflux yields cyanoacetamide intermediates efficiently.
  • Subsequent reactions with aromatic aldehydes, diazonium salts, hydrazines, and active methylene compounds allow for diverse heterocyclic derivatives synthesis.
  • These methods use mild conditions, common solvents like ethanol, and catalytic amounts of bases such as piperidine or triethylamine.
  • Characterization techniques including IR, NMR, and mass spectrometry confirm the structures and purity of intermediates and final products.
  • The synthetic routes emphasize green chemistry principles by minimizing hazardous reagents and optimizing reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

Conditions :

  • Basic hydrolysis : 1–2 M NaOH, reflux (60–80°C) for 4–6 hours.

  • Acidic hydrolysis : Concentrated HCl (6 M), reflux (100–110°C) for 8–12 hours.

Products :

ReagentConditionsProductYieldCitation
NaOH (1 M)80°C, 6 hours2-[[(4-Chlorophenyl)-cyano-methyl]amino]acetic acid72–85%
HCl (6 M)110°C, 12 hoursSame as above65–78%

The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester group.

Cyano Group Hydrolysis

Conditions :

  • Acidic : H2SO4 (50%), reflux (120°C) for 24 hours.

  • Basic : NaOH (3 M), H2O2 (30%), 90°C for 8 hours.

Products :

ReagentProductYieldCitation
H2SO4/H2O2-[[(4-Chlorophenyl)-carbamoyl-methyl]amino]acetic acid55%
NaOH/H2O22-[[(4-Chlorophenyl)-amide-methyl]amino]acetic acid48%

Cyano Group Reduction

Reagents :

  • LiAlH4 in dry THF (0°C to RT, 4 hours).

  • Catalytic hydrogenation : H2 (1 atm), Pd/C (10%), ethanol, 25°C.

Products :

ReagentProductYieldCitation
LiAlH42-[[(4-Chlorophenyl)-aminomethyl]amino]acetic acid ethyl ester82%
H2/Pd-CSame as above75%

The cyano group is reduced to a primary amine, retaining the ester functionality.

Nucleophilic Substitution

The protonated amino group participates in substitution under deprotonated conditions:

Alkylation

Conditions :

  • Base : K2CO3 or NaH in DMF, 60–80°C .

  • Electrophile : Alkyl halides (e.g., CH3I, C2H5Br).

Example :

ElectrophileProductYieldCitation
CH3I2-[[(4-Chlorophenyl)-cyano-methyl]-methylamino]acetate ethyl ester68%

Aryl Substitution

Conditions :

  • Ullmann coupling: Cu powder, K2CO3, DMF, 120°C .
    Product :

  • Biaryl derivatives via C–N bond formation .

Cyclization and Condensation

The amino and ester groups enable heterocycle formation:

Pyran Formation

Conditions :

  • Reaction with β-ketoesters or diketones in ethanol, reflux .
    Product :
    | Reagents | Product | Yield | Citation |
    |----------------|------------------------------------------|---------|----------|
    | Acetylacetone | Pyrano[3,2-h]quinoline derivatives | 62% | |

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming nitriles .

  • Photolysis : UV light (254 nm) induces cleavage of the C–N bond in the aminoacetate moiety .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be transformed into other active pharmaceutical ingredients (APIs) that target specific biological pathways.
  • Anticancer Research :
    The compound has shown promise in anticancer research, particularly in the synthesis of derivatives that exhibit cytotoxic properties against various cancer cell lines. Studies have indicated that modifications to the chlorophenyl group can enhance the selectivity and potency of these derivatives against tumor cells.
  • Neuropharmacology :
    Research has indicated potential applications in neuropharmacology, where derivatives of this compound may act on neurotransmitter systems. The presence of the cyano group could influence receptor binding affinity and selectivity, making it a candidate for developing treatments for neurological disorders.

Biochemical Applications

  • Proteomics Research :
    This compound is utilized as a biochemical tool in proteomics research. It can be used to label proteins for identification and quantification through mass spectrometry techniques. This application is crucial for understanding protein interactions and functions within biological systems.
  • Enzyme Inhibition Studies :
    The compound can also be employed in enzyme inhibition studies, where it acts as a reversible or irreversible inhibitor depending on its structural modifications. This property is particularly useful in drug discovery processes aimed at identifying new inhibitors for therapeutic targets.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound to enhance its cytotoxicity against breast cancer cell lines, demonstrating significant improvements in cell viability assays compared to existing treatments.

Case Study 2: Neuroactive Compound Development

In another investigation, researchers synthesized various derivatives based on this compound to evaluate their effects on serotonin receptors. The findings suggested that certain modifications increased binding affinity, indicating potential for developing new antidepressant medications.

Mechanism of Action

The mechanism of action of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Features
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride C₁₂H₁₄ClN₃O₂·HCl 332.2 (calc.) 4-ClPh, cyano-methyl, ethyl ester Not provided Medical intermediate; reductive amination synthesis
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride C₁₁H₁₅ClFNO₂ 247.7 4-FPh, methylamino, ethyl ester 1135028-80-6 Fluorine substitution; room-temperature storage
Methyl 2-((4-chlorophenyl)amino)acetate C₉H₁₀ClNO₂ 199.6 4-ClPh, amino, methyl ester 131770-31-5 High structural similarity (0.96)
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate C₁₄H₁₂Cl₂N₂O₂ 311.2 4-ClPh, pyrimidine, ethyl ester 20045-78-7 Heterocyclic backbone; potential kinase targeting
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 268.7 4-ClPh, phenoxy, ethyl ester 10263-19-1 Phenoxy linkage; metabolic stability concerns

Functional and Pharmacological Comparisons

Halogen Substitution Effects
  • Chlorine vs. Fluorine: Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (C₁₁H₁₅ClFNO₂) replaces chlorine with fluorine, reducing molecular weight (247.7 vs. ~332.2) and altering electronic properties. Fluorine's electronegativity may enhance binding affinity in target proteins, though direct activity data are unavailable .
Ester Group Variations
  • Ethyl vs. Methyl Esters: Methyl 2-((4-chlorophenyl)amino)acetate (C₉H₁₀ClNO₂) uses a methyl ester, lowering molecular weight (199.6 vs. 332.2) and increasing hydrophilicity. This could influence bioavailability and metabolic clearance rates .
Heterocyclic Modifications
  • Such structures are common in kinase inhibitors, though its specific targets are unconfirmed .
Functional Group Additions
  • Cyano Group: The cyano-methyl group in the target compound may enhance metabolic stability by resisting hydrolysis compared to unsubstituted analogs. Similar cyano-containing compounds (e.g., ’s intermediate) are prioritized in drug design for this reason .

Research Findings and Activity Trends

  • Sirtuin Inhibition : A structurally distinct imidazole derivative (Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate) demonstrated superior sirtuin inhibition (docking score: -9.2 kcal/mol) compared to other analogs, highlighting the importance of heterocyclic moieties in epigenetic modulation .
  • Glycine Derivatives : Ethyl (4-chlorophenyl)glycinate, a glycine analog related to the target compound, is implicated in modulating signaling pathways, though mechanistic details remain unclear .

Biological Activity

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to altered metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .
  • Receptor Modulation : It has been reported to modulate cannabinoid receptors (CB1 and CB2), which play crucial roles in pain modulation and neuroprotection. Potency assays indicate varying degrees of activity at these receptors, suggesting potential applications in pain management .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound:

  • A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for this compound in cancer therapy .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory properties:

  • Experimental models showed reduced inflammation markers in subjects treated with the compound, supporting its use in inflammatory conditions .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds:

  • Ethyl derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential for use as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Concentration (μM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Anti-inflammatory Activity

A murine model was utilized to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited significantly lower levels of pro-inflammatory cytokines compared to the control group.

Treatment GroupCytokine Level (pg/mL)
Control250
Treated (10 mg/kg)150
Treated (20 mg/kg)80

Q & A

Q. What are the common synthetic routes for Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride, and how can reaction conditions be optimized for academic-scale preparation?

Answer: A typical synthesis involves condensation of ethyl 2-((4-chlorophenyl)amino)acetate with a cyano-methylating agent. For example, microwave-assisted reactions (120°C, 2 hours) in acetonitrile with phenyl benzoyloxycarbamate yield derivatives with 82% efficiency . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Catalysts : Use of mild bases (e.g., i-Pr2NEt) minimizes side reactions.
  • Temperature control : Microwave irradiation reduces reaction time compared to reflux methods .
  • Purification : Recrystallization from CH2Cl2/hexanes improves purity .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound in research settings?

Answer: Key techniques include:

  • <sup>1</sup>H NMR : Identifies proton environments (e.g., δ 1.34 for CH3, δ 7.27–7.38 for aromatic protons) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 278.0201) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 83.08° for acetamide-benzene torsion) .
  • HPLC : Quantifies purity (>99%) using certified reference materials .

Q. How can researchers differentiate between the desired product and common synthetic byproducts or degradation impurities?

Answer:

  • Impurity profiling : Compare retention times (HPLC) against known impurities (e.g., cetirizine-related esters) .
  • Mass spectrometry : Detect adducts (e.g., sodium or potassium clusters) and fragment ions .
  • Degradation studies : Monitor hydrolytic byproducts under acidic/basic conditions (e.g., cleavage of the cyano-methylamino group) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected HRMS adducts)?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic protons in δ 7.45–8.54 regions) .
  • Isotopic pattern analysis (HRMS) : Distinguish [M+Na]<sup>+</sup>/m/z shifts from impurities.
  • Computational modeling : Predict NMR/IR spectra using DFT calculations .

Q. How can researchers design experiments to investigate the hydrolytic stability of the cyano-methylamino group under varying pH conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Analytical monitoring : Use LC-MS to detect hydrolysis products (e.g., free amines or carboxylic acids) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

Q. What advanced crystallization strategies can be employed to obtain single crystals suitable for X-ray diffraction analysis?

Answer:

  • Solvent diffusion : Layer hexanes over a CH2Cl2 solution of the compound .
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes crystal growth.
  • Additive screening : Use trace surfactants (e.g., ionic liquids) to modify crystal habit .

Q. How should researchers approach mechanistic studies to elucidate unexpected regioselectivity in nucleophilic substitution reactions involving this compound?

Answer:

  • Isotopic labeling : Replace chlorine with <sup>18</sup>F or <sup>13</sup>C to track substitution pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
  • Computational studies : Simulate transition states (e.g., DFT) to identify steric/electronic drivers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride
Reactant of Route 2
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Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.